Butenedioic acid; cediranib is a compound that combines the properties of butenedioic acid (commonly known as maleic acid) with cediranib, a potent inhibitor of vascular endothelial growth factor receptors. Cediranib is primarily used in cancer therapy due to its ability to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for growth. This compound has garnered attention in both chemical and pharmaceutical research for its potential therapeutic applications.
Cediranib is synthesized from various precursors, including butenedioic acid, through a multi-step chemical synthesis process. The compound is commercially available from suppliers such as Tocris Bioscience and BenchChem, where detailed specifications and synthesis methods are provided.
The synthesis of cediranib typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common solvents used include dimethyl sulfoxide and ethanol, with various reagents facilitating the etherification and maleate formation processes.
Cediranib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 566.6 g/mol.
Cediranib undergoes several types of chemical reactions:
These reactions are important for modifying cediranib's structure to enhance its pharmacological properties or to study its metabolic pathways.
Cediranib acts as a highly potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases. By blocking these receptors, cediranib inhibits angiogenesis, thereby reducing blood supply to tumors. This mechanism leads to decreased tumor growth and proliferation by starving cancer cells of necessary nutrients.
Cediranib has significant applications in various scientific fields:
Cediranib maleate (chemical name: Butenedioic acid; cediranib) is a salt formed between the quinazoline-derived tyrosine kinase inhibitor cediranib (free base) and maleic acid. This salt formulation was strategically designed to enhance the physicochemical and pharmacokinetic properties of the parent molecule. The molecular formula is C₂₉H₃₁FN₄O₇, with an average molecular weight of 566.586 g/mol [2] [3]. The cediranib cation features a 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline structure, while the maleate anion provides a planar, 7-membered ring stabilized by an intramolecular hydrogen bond. This configuration facilitates optimal crystal packing and hydrogen-bonding networks in the solid state [1].
The selection of maleate over other counterions was driven by several factors:
Table 1: Comparative Properties of Cediranib Salt Forms
| Property | Maleate Salt | Dihydrochloride | Free Base | |
|---|---|---|---|---|
| Molecular Weight | 566.586 g/mol | 547.47 g/mol | 450.52 g/mol | |
| Solubility (Water) | 2 mg/mL | <0.1 mg/mL | Insoluble | |
| Melting Point | 198–200°C | 215–218°C | 167–170°C | |
| Crystallinity | High | Moderate | Low | [2] [3] |
Cediranib is a potent multi-targeted tyrosine kinase inhibitor with sub-nanomolar activity against vascular endothelial growth factor receptors (VEGFRs). Its design specifically targets angiogenesis pathways critical in solid tumors:
The molecular structure incorporates:
Preclinical studies demonstrated cediranib maleate’s efficacy in suppressing VEGF-driven endothelial cell proliferation (IC₅₀ = 0.4 nM) and inhibiting tubule sprouting at sub-nanomolar concentrations [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2